Dodecylbenzoat

Übersicht

Beschreibung

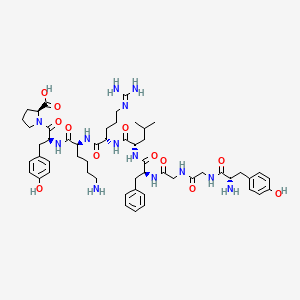

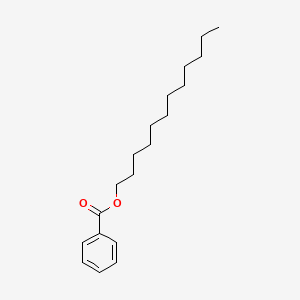

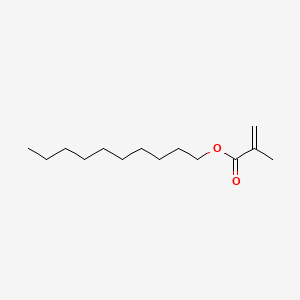

Dodecyl benzoate is a chemical compound with the formula C19H30O2 . It is a molecule that contains a total of 51 bonds, including 21 non-H bonds, 7 multiple bonds, 13 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .

Synthesis Analysis

While specific synthesis methods for dodecyl benzoate were not found in the search results, it’s worth noting that related compounds such as dodecylbenzenesulfonate (DBS) are produced industrially by alkylation of benzene with the corresponding alkenes in the presence of hydrogen fluoride or related acid catalysts .Molecular Structure Analysis

The molecular structure of dodecyl benzoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of dodecyl benzoate is also called skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis

While specific chemical reactions involving dodecyl benzoate were not found in the search results, it’s worth noting that related compounds such as dodecylbenzenesulfonate (DBS) undergo biodegradation in the environment, which mainly relies on microorganisms .Wissenschaftliche Forschungsanwendungen

Tensid in der Wasseraufbereitung

Dodecylbenzoat: wird als Tensid in Wasseraufbereitungsprozessen verwendet. Seine Eigenschaften tragen zur Biodegradation von Verunreinigungen bei, was es zu einem wichtigen Bestandteil bei der Reinigung von Gewässern macht. Der Abbauprozess beinhaltet Mikroorganismen, die das Tensid in weniger schädliche Substanzen zerlegen .

Pharmazeutische Industrie

Im pharmazeutischen Bereich dient This compound als Hilfsstoff. Es verbessert die Eigenschaften von Medikamenten, wie z. B. die Löslichkeit oder Stabilität, was für die effektive Abgabe von therapeutischen Wirkstoffen unerlässlich ist .

Kosmetische Formulierungen

Die Verbindung wird in kosmetischen Formulierungen aufgrund ihrer weichmachenden und feuchtigkeitsspendenden Eigenschaften eingesetzt. Es hilft bei der Bildung einer Schutzschicht auf der Haut, wodurch Feuchtigkeitsverlust verhindert und die Hautstruktur verbessert wird .

Lebensmittelverarbeitung

This compound: wird in der Lebensmittelverarbeitung als Emulgator eingesetzt. Es hilft beim Mischen von Zutaten, die sich normalerweise nicht gut vermischen, wie z. B. Öl und Wasser, und sorgt so für Konsistenz in Lebensmittelprodukten .

Papierindustrie

In der Papierherstellung wirkt This compound als Benetzungsmittel. Es reduziert die Oberflächenspannung von Flüssigkeiten, wodurch eine bessere Penetration in die Papierfasern ermöglicht wird, was die Qualität und Haltbarkeit des Papiers verbessert .

Analytische Chemie

This compound: wird in der analytischen Chemie eingesetzt, insbesondere in der Hochleistungsflüssigchromatographie (HPLC). Es unterstützt die Trennung und Analyse verschiedener Verbindungen, was für die Qualitätskontrolle und Forschungszwecke entscheidend ist .

Landwirtschaftliche Anwendungen

In der Landwirtschaft wird This compound als Bodenbenetzungsmittel verwendet. Es trägt zur gleichmäßigen Verteilung von Wasser und Nährstoffen im Boden bei und fördert so ein besseres Pflanzenwachstum und einen höheren Ertrag .

Umweltforschung

This compound: spielt eine wichtige Rolle in der Umweltforschung, insbesondere in Studien zur Tensidverschmutzung. Es hilft beim Verständnis der Auswirkungen von Tensiden auf Ökosysteme und bei der Entwicklung von Strategien zur Minderung ihrer Auswirkungen .

Zukünftige Richtungen

While specific future directions for dodecyl benzoate were not found in the search results, it’s worth noting that related compounds such as dodecyl acetate (DDA) have been incorporated into alginate-based granules to obtain controlled-release formulations (CRFs), which could have implications for the use of dodecyl benzoate in similar applications .

Wirkmechanismus

Target of Action

Dodecyl benzoate is a surfactant, which means its primary targets are the interfaces between different phases, such as oil and water . It acts on these interfaces to reduce surface tension, allowing for easier spreading and mixing of liquids .

Mode of Action

The mode of action of Dodecyl benzoate involves its interaction with its targets, the interfaces between different phases. It aligns and aggregates with other Dodecyl benzoate molecules at these interfaces, reducing the surface tension and allowing for easier spreading and mixing of the liquid .

Biochemical Pathways

The biochemical pathways affected by Dodecyl benzoate primarily involve its biodegradation. The degradation of Dodecyl benzoate in the environment mainly relies on microorganisms . The process of Dodecyl benzoate degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Pharmacokinetics

It is known that surfactants like dodecyl benzoate can be absorbed through various routes depending on their application, and they are typically metabolized and excreted by the body .

Result of Action

The result of Dodecyl benzoate’s action is the reduction of surface tension at the interfaces between different phases. This allows for easier spreading and mixing of liquids, making Dodecyl benzoate useful in a variety of applications, from industrial processes to personal care products .

Action Environment

The action of Dodecyl benzoate can be influenced by various environmental factors. For instance, its biodegradation in the environment mainly relies on the presence of microorganisms . Additionally, the efficacy and stability of Dodecyl benzoate can be affected by factors such as temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

dodecyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062706 | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-72-2, 68411-27-8 | |

| Record name | Dodecyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl (C12-15) Benzoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F51K239A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the molecular interactions of dodecyl benzoate with polar solvents?

A1: Research indicates that dodecyl benzoate can form hydrogen bonds with polar solvents like isopropanol. [] This interaction was observed in a study investigating the dielectric properties of binary mixtures containing p-hydroxy dodecyl benzoate and isopropanol. The formation of hydrogen bonds was supported by variations in dipole moments and relaxation times observed in different mixture concentrations, as well as FTIR spectral analysis and computational modeling. []

Q2: Are there any studies exploring the application of dodecyl benzoate in material science?

A2: Yes, dodecyl benzoate is used as a component in fabric treatment formulations. A patent describes a dispersing and leveling agent for fabrics that incorporates dodecyl benzoate. [] The specific role of dodecyl benzoate in this application isn't fully detailed, but the overall formulation aims to improve the migration, retarding, and dispersibility properties of the fabric treatment. []

Q3: What is the role of dodecyl benzoate in polymer chemistry research?

A3: Dodecyl benzoate serves as a valuable model compound in studying transesterification reactions, particularly alcoholysis. [] Researchers utilized 1-dodecyl benzoate and 2-dodecanol as model reactants to investigate the kinetics and catalytic activity of 1.5.7-triazabicyclo[4.4.0]dec-5-ene in alcoholysis reactions, aiming to develop grafted polymers based on poly(ethylene vinyl alcohol) (EVOH) and polycaprolactone (PCL). []

Q4: Are there methods to analyze the stability of magnetorheological fluids containing dodecyl benzoate?

A4: While research exists on characterizing the sedimentation stability of magnetorheological fluids, the specific role of dodecyl benzoate in these studies is not directly addressed in the provided abstracts. [] Further research is needed to determine if and how dodecyl benzoate impacts the properties of these fluids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)